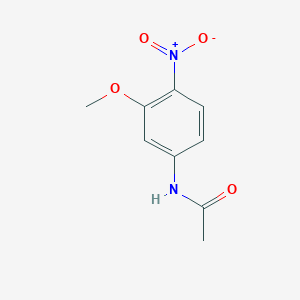

N-(3-Methoxy-4-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(3-Methoxy-4-nitrophenyl)acetamide, also known as MNPAA, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in water, alcohols, and organic solvents, making it a versatile and useful compound.

Wissenschaftliche Forschungsanwendungen

Green Synthesis of Azo Disperse Dyes Intermediate

N-(3-Methoxy-4-nitrophenyl)acetamide serves as a precursor in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability is utilized for the hydrogenation process, achieving a selectivity of 99.3% under optimized conditions. This method represents a more environmentally friendly alternative to traditional reduction processes used in dye manufacturing (Zhang Qun-feng, 2008).

Optical Material Applications

The compound also finds applications in the field of organic non-linear optical (NLO) materials due to its structural properties. It crystallizes in a monoclinic system, showcasing potential for use in optical devices and materials research (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Synthesis of Anticancer Drug Side Chains

This compound is involved in the synthesis of side chains for anticancer drugs, such as the one found in Amsacrine. This process involves the reduction of the compound to form N-(4-Amino-2-methoxyphenyl)acetamide, highlighting its role in pharmaceutical manufacturing and drug development (M. Robin, J. Galy, A. Kenz, M. Pierrot, 2002).

Lanthanide-Ion Luminescence Sensitization

The chemical structure of this compound, particularly when modified to include a tetraazamacrocyclic ligand with a carbonyl chromophore, is used to sensitize lanthanide-ion luminescence. This application is crucial for the development of materials with specific optical properties, useful in sensing and imaging technologies (Michael B. Andrews, Benjamin D. Ward, R. Laye, B. Kariuki, Simon J. A. Pope, 2009).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets and their roles are still under investigation.

Mode of Action

It is synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride , which might suggest potential interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by N-(3-Methoxy-4-nitrophenyl)acetamide are currently unknown

Result of Action

As the compound is provided to early discovery researchers , its effects are likely under investigation.

Eigenschaften

IUPAC Name |

N-(3-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIFYZDOQOPGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547950 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-19-7 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)